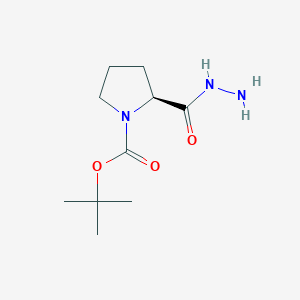

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of organic compounds known as proline and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a hydrazinecarbonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including hydrazinolysis and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Research indicates that hydrazine derivatives possess antimicrobial activity. The application of this compound in formulations aimed at combating bacterial infections is an area of ongoing exploration. Its efficacy against resistant strains could be significant in addressing public health challenges.

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary

The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often necessary for pharmacological activity.

Case Studies

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate include:

- ®-1-Boc-3-pyrrolidinecarboxylic acid

- (S)-1-Boc-3-pyrrolidinecarboxylic acid

- (S)-1-Boc-piperidine-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, including the hydrazinecarbonyl moiety and the specific stereochemistry. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research and industrial applications .

Biologische Aktivität

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with a molecular formula of CHNO and a molecular weight of 229.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl group.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding high purity and substantial yields (approximately 87%) . The synthetic route is crucial as it influences the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy. Its mechanism of action is thought to involve the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival.

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to this compound can inhibit the activity of kinases and phosphatases linked to cancer progression. For instance, compounds derived from hydrazinecarbonyl structures have shown promising results in inhibiting cancer cell lines, including MCF-7 and A549, with IC values ranging from 0.57 µM to 5.85 µM .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Receptor Modulation : The compound could modulate receptor activity that influences cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential of similar compounds:

- Study on Hydrazone Derivatives :

- Inhibition Studies :

Data Table: Biological Activity Summary

| Compound | Target Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Enzyme inhibition |

| Hydrazone Derivative A | A549 | 3.0 | Enzyme inhibition |

| Hydrazone Derivative B | MCF-7 | <10 | Receptor modulation |

| CDK9 Inhibitor | Various | 0.63 - 1.32 | Kinase inhibition |

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWGMUMFSVOZRT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434192 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881310-04-9 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.